3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13517280
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O5 |
|---|---|
| Molecular Weight | 294.30 g/mol |
| IUPAC Name | tert-butyl (2R,3R)-3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate |
| Standard InChI | InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)12-11(15-12)8-5-6-10(20-4)9(7-8)16(18)19/h5-7,11-12,15H,1-4H3/t11-,12-/m1/s1 |
| Standard InChI Key | PPPFTYSVHDNEKF-VXGBXAGGSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
| SMILES | CC(C)(C)OC(=O)C1C(N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)C1C(N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester has the molecular formula C₁₄H₁₈N₂O₅, with a molecular weight of 294.30 g/mol . The structure integrates an aziridine ring (a three-membered heterocycle with two carbons and one nitrogen) substituted at the 2-position with a carboxylic acid tert-butyl ester group and at the 3-position with a 4-methoxy-3-nitrophenyl moiety.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Solid | |
| Solubility | Likely soluble in DMSO, DCM | |
| Storage Conditions | Room temperature, inert atmosphere |
The tert-butyl ester group enhances lipid solubility, facilitating its use in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of aziridine derivatives often involves cyclization or ring-opening reactions. For this compound, a plausible route involves:
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Nitroaromatic Precursor Functionalization: Introduction of the methoxy and nitro groups onto a phenyl ring via electrophilic aromatic substitution.
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Aziridine Ring Formation: Cyclization of a β-amino alcohol or related precursor under basic conditions.
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Esterification: Protection of the carboxylic acid as a tert-butyl ester using di-tert-butyl dicarbonate (Boc anhydride) .
Experimental Case Study
| Reaction Parameter | Condition | Source |
|---|---|---|
| Solvent | DMSO | |
| Base | Potassium carbonate | |
| Temperature | 60°C | |
| Duration | 4 hours |
Purification and Characterization
Post-synthesis purification typically involves chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are essential for confirming structure and purity. For instance, the ¹H NMR spectrum of a related tert-butyl aziridine carboxylate shows resonances at δ 3.79 ppm (m, 2H, piperidinyloxy) and δ 1.59–1.31 ppm (m, 13H, tert-butyl and aliphatic protons) .
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): Key signals include:
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¹³C NMR: Expected peaks for the carbonyl group (δ ~170 ppm), aromatic carbons (δ 120–150 ppm), and tert-butyl carbons (δ ~28 ppm) .
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry of analogous compounds reveals a molecular ion peak at m/z 285 [M+H]⁺, consistent with the tert-butyl ester fragment . High-resolution MS (HRMS) would confirm the exact mass (294.1216 g/mol) .
Infrared (IR) Spectroscopy
The IR spectrum likely shows stretches for:
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Nitro group (NO₂): ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric)
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Ester carbonyl (C=O): ~1720 cm⁻¹
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms for biological testing.
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Nitro Group Utilization: Exploring photocatalytic or enzymatic reduction to generate amine intermediates.
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Polymer Chemistry: Investigating ring-opening polymerization (ROP) of the aziridine for biodegradable materials.
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